2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with methyl(phenyl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid can be compared with similar compounds such as:
2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid: This compound has a similar structure but with an additional chlorine atom on the phenyl ring.
2-Chloro-5-methylphenol: This compound lacks the sulfamoyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications.
Properties
IUPAC Name |
2-chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(10-5-3-2-4-6-10)21(19,20)11-7-8-13(15)12(9-11)14(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZKDUFIGADRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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